molecular formula C14H12Cl2N2O2 B2988458 5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339024-64-5

5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2988458
CAS No.: 339024-64-5
M. Wt: 311.16
InChI Key: SARHNNNDELTXKP-UHFFFAOYSA-N
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Description

5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a chemical compound with the molecular formula C13H9Cl2NO3 and a molecular weight of 298.12 . It is a crystalline substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9Cl2NO3/c14-10-3-1-8(2-4-10)6-16-7-9(13(18)19)5-11(15)12(16)17/h1-5,7H,6H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound has a melting point range of 230.5-231.5°C . Its density is predicted to be 1.54±0.1 g/cm3 . The boiling point is predicted to be 448.1±45.0 °C .

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of pyridine, similar to the compound , have been synthesized and tested for their antimicrobial properties. For instance, compounds related to pyridine have demonstrated significant antimicrobial activity against a variety of microorganisms. This suggests the potential of "5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide" in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Polymer Science Applications

The compound's structure, bearing pyridine and chloro groups, is indicative of its potential utility in polymer science. For example, polyamides synthesized from related pyridine derivatives have shown unique properties, including high thermal stability and solubility in polar solvents. This suggests the potential use of "this compound" in the synthesis of novel polymers with desirable thermal and solubility characteristics (Faghihi & Mozaffari, 2008).

Synthesis of Novel Compounds

The versatility of "this compound" in chemical synthesis is highlighted by its potential to serve as a precursor for various heterocyclic compounds. Research into similar pyridine derivatives has led to the development of novel compounds with potential antidepressant and nootropic activities, underscoring the compound's utility in medicinal chemistry (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Safety and Hazards

The compound is classified as an irritant . It’s recommended to avoid dust formation and breathing vapors, mist, or gas. In case of skin contact, it’s advised to wash off with soap and plenty of water .

Future Directions

While specific future directions for this compound are not mentioned in the retrieved data, similar compounds have been studied for their potential as anticancer drugs, targeting mutant EGFR/BRAF pathways . This suggests that 5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide could also be studied for its potential therapeutic effects.

Properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-17-13(19)12-6-11(16)8-18(14(12)20)7-9-2-4-10(15)5-3-9/h2-6,8H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARHNNNDELTXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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